molecular formula C24H15B B1287187 9-Bromo-10-(naphthalen-1-yl)anthracene CAS No. 400607-04-7

9-Bromo-10-(naphthalen-1-yl)anthracene

Cat. No. B1287187
CAS RN: 400607-04-7
M. Wt: 383.3 g/mol
InChI Key: SYACRXBYRNYMLN-UHFFFAOYSA-N
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Description

9-Bromo-10-(naphthalen-1-yl)anthracene is a luminescent compound . It is characterized by its molecular formula C24H15Br .


Synthesis Analysis

This compound is synthesized by the Suzuki Cross-coupling reaction of 9-bromo-anthracene and naphthalene-2-boronic acid .


Molecular Structure Analysis

The structure of 9-Bromo-10-(naphthalen-1-yl)anthracene is characterized by 1H NMR, IR, and UV-vis spectroscopy .


Chemical Reactions Analysis

The photophysical processes of 9-Bromo-10-(naphthalen-1-yl)anthracene have been studied .


Physical And Chemical Properties Analysis

The molecular weight of 9-Bromo-10-(naphthalen-1-yl)anthracene is 383.3 g/mol. It has a complexity of 435 and a rotatable bond count of 1 .

Scientific Research Applications

Organic Electronics

9-Bromo-10-(naphthalen-1-yl)anthracene: is utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its structural properties make it an excellent candidate for blue light emission, which is crucial for full-color display technologies .

Photovoltaic Cells

In photovoltaic applications, this compound serves as a potential material for the active layers of solar cells. Its ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of dye-sensitized solar cells .

Medicinal Chemistry

While not directly used in medicinal chemistry, derivatives of anthracene, like 9-Bromo-10-(naphthalen-1-yl)anthracene , are often studied for their photophysical properties, which can inform the design of new drugs and diagnostic agents .

Chemical Synthesis

This compound is a valuable intermediate in chemical synthesis. It can be used to create a variety of complex molecules through reactions such as the Suzuki coupling, which is widely employed in the synthesis of polyaromatic hydrocarbons .

Polymer Research

Anthracene derivatives are also significant in polymer research. They can be incorporated into polymers to endow them with specific properties like fluorescence or to alter their electronic characteristics for advanced materials .

Fluorescence Studies

9-Bromo-10-(naphthalen-1-yl)anthracene: is an important compound in fluorescence studies. Its strong luminescence is useful in the development of new fluorescent dyes and probes for biological and materials science research .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

9-bromo-10-naphthalen-1-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYACRXBYRNYMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610576
Record name 9-Bromo-10-(naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-10-(naphthalen-1-yl)anthracene

CAS RN

400607-04-7
Record name 9-Bromo-10-(naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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